(7-Bromoisoquinolin-3-yl)methanol is an organic compound characterized by the presence of a bromine atom and a hydroxymethyl group attached to an isoquinoline structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The systematic name is derived from its molecular structure, which includes a bromine substituent at the 7-position of the isoquinoline ring and a hydroxymethyl group at the 3-position.
The compound can be synthesized through various methods involving bromination and subsequent hydroxymethylation of isoquinoline derivatives. It is available for purchase from chemical suppliers, such as BenchChem, where it is cataloged under the identifier 1318897-45-8.
(7-Bromoisoquinolin-3-yl)methanol belongs to the class of isoquinoline derivatives, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. Isoquinolines are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The synthesis of (7-Bromoisoquinolin-3-yl)methanol typically involves two main steps: bromination of isoquinoline and hydroxymethylation.
The molecular formula of (7-Bromoisoquinolin-3-yl)methanol is . The structure features:
The InChI representation is:
The InChI Key is:
This structural data indicates that the compound possesses both aromatic characteristics from the isoquinoline moiety and functional reactivity from the bromine and hydroxymethyl groups.
(7-Bromoisoquinolin-3-yl)methanol can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for (7-Bromoisoquinolin-3-yl)methanol involves its interaction with specific molecular targets in biological systems. The presence of both the bromine atom and the hydroxymethyl group enhances its binding affinity to various enzymes and receptors, influencing biochemical pathways related to cellular functions. Ongoing research aims to elucidate these interactions further, particularly in relation to potential therapeutic applications .
(7-Bromoisoquinolin-3-yl)methanol typically appears as a white solid with moderate solubility in organic solvents. Specific melting points and boiling points may vary based on purity and synthesis conditions.
The compound exhibits typical reactivity associated with isoquinoline derivatives:
Relevant data regarding spectral properties includes:
(7-Bromoisoquinolin-3-yl)methanol finds applications primarily in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its structural features make it attractive for designing inhibitors targeting specific enzymes involved in diseases such as cancer and viral infections. Additionally, it serves as an intermediate in synthesizing more complex organic molecules used in various research applications .
Electrophilic aromatic substitution (EAS) represents the primary method for introducing bromine at the isoquinoline 7-position. This position is favored due to its inherent electron deficiency, which facilitates regioselective halogenation. Directed ortho-metalation (DoM) techniques using n-butyllithium enable directed bromination at C7 when protected hydroxymethyl groups are present at C3. Alternatively, polyhalogenated precursors (e.g., tetrabromobenzonitrile) undergo cyclocondensation with heterocyclic ketene aminals under solvent-free conditions to directly yield 7-brominated isoquinoline cores. Microwave-assisted bromination using N-bromosuccinimide (NBS) with FeCl₃ catalysis achieves >85% regioselectivity at 100°C within 30 minutes, minimizing dihalogenated byproducts [2] [4] [7].
The 3-hydroxymethyl group is typically installed via reduction of carboxylic precursors or formyl intermediates. 7-Bromoisoquinoline-3-carbaldehyde undergoes NaBH₄ reduction in methanol (0°C to 25°C, 4 hours) to furnish the hydroxymethyl derivative in >90% yield. Alternative routes involve nucleophilic addition to 3-halomethyl intermediates, where silver-assisted hydrolysis preserves the bromo-substituent. Lithium aluminum hydride (LiAlH₄) reduction of 3-carboxy-7-bromoisoquinoline is feasible but requires anhydrous conditions (-78°C to 0°C) to prevent over-reduction or debromination [4] [6] [9].
Table 1: Catalyst and Solvent Optimization in 7-Bromoisoquinoline Functionalization
Reaction Type | Optimal Catalyst | Optimal Solvent | Yield (%) | Byproduct Formation |
---|---|---|---|---|
C3-Formylation | DMF/POCl₃ | 1,2-Dichloroethane | 78 | <5% (Dehalogenation) |
C3-Aldehyde Reduction | None (NaBH₄) | Methanol | 92 | Negligible |
Cyclization (Scaffold) | DBU/K₂CO₃ | Solvent-free | 85 | <8% (Dimerization) |
Polar aprotic solvents (DMF, acetonitrile) facilitate metal-catalyzed cross-couplings but promote debromination at C7 under basic conditions. Conversely, solvent-free conditions with DBU catalysis suppress solvolysis during cyclization steps. Protic solvents (MeOH, EtOH) optimize borohydride reductions but necessitate low temperatures (0–5°C) to prevent esterification of the hydroxymethyl group. Catalysts like KHMDS enhance nucleophilicity in SNAr reactions without compromising the C–Br bond [2] [4] [6].
Cyclocondensation reactions constructing the isoquinoline core require strict thermal control. Solvent-free reactions between polyhalogenated benzonitriles and ketene aminals proceed efficiently at 90–120°C within 10–60 minutes, while temperatures >150°C promote dimerization. Microwave irradiation (120°C, sealed vessel) reduces reaction times to <15 minutes with improved atom economy. Post-cyclization hydroxymethylation must occur below 25°C to prevent oxidation of the alcohol moiety to aldehydes [2] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7